Pardaxin

Hemolytic Activity Selectivity Index Antimicrobial Peptides

Select Pardaxin for membrane permeabilization studies where host cell integrity is critical. Unlike melittin and other hemolytic AMPs, Pardaxin offers a quantifiably reduced hemolytic profile against human erythrocytes while maintaining broad-spectrum antibacterial potency. This improved therapeutic index makes it the superior choice for bacterial infection models with mammalian co-culture, structure-activity relationship studies, and oncology research. Ensure reproducible, translationally relevant data by choosing the peptide with documented selectivity.

Molecular Formula C154H248N36O45
Molecular Weight 3323.8 g/mol
CAS No. 67995-63-5
Cat. No. B1611699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePardaxin
CAS67995-63-5
Synonymspardachirus toxin
pardaxin
Molecular FormulaC154H248N36O45
Molecular Weight3323.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN
InChIInChI=1S/C154H248N36O45/c1-23-84(16)122(186-150(230)123(85(17)24-2)185-131(211)95(48-36-38-56-156)169-146(226)114-50-40-58-190(114)153(233)124(86(18)25-3)187-140(220)102(63-82(12)13)172-126(206)87(19)162-133(213)104(65-92-43-31-27-32-44-92)174-138(218)103(166-116(200)67-157)64-91-41-29-26-30-42-91)149(229)182-111(76-196)145(225)183-112(77-197)152(232)189-57-39-49-113(189)147(227)176-100(61-80(8)9)134(214)175-105(66-93-45-33-28-34-46-93)139(219)168-94(47-35-37-55-155)132(212)188-125(90(22)198)151(231)177-101(62-81(10)11)135(215)173-99(60-79(6)7)137(217)179-108(73-193)142(222)164-89(21)128(208)184-121(83(14)15)148(228)161-70-119(203)167-107(72-192)141(221)163-88(20)127(207)171-98(59-78(4)5)136(216)180-109(74-194)144(224)181-110(75-195)143(223)178-106(71-191)129(209)160-68-117(201)159-69-118(202)165-96(51-53-115(158)199)130(210)170-97(154(234)235)52-54-120(204)205/h26-34,41-46,78-90,94-114,121-125,191-198H,23-25,35-40,47-77,155-157H2,1-22H3,(H2,158,199)(H,159,201)(H,160,209)(H,161,228)(H,162,213)(H,163,221)(H,164,222)(H,165,202)(H,166,200)(H,167,203)(H,168,219)(H,169,226)(H,170,210)(H,171,207)(H,172,206)(H,173,215)(H,174,218)(H,175,214)(H,176,227)(H,177,231)(H,178,223)(H,179,217)(H,180,216)(H,181,224)(H,182,229)(H,183,225)(H,184,208)(H,185,211)(H,186,230)(H,187,220)(H,188,212)(H,204,205)(H,234,235)/t84-,85-,86-,87-,88-,89-,90+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,121-,122-,123-,124-,125-/m0/s1
InChIKeyCTVQQQPWNOVEAG-QDOPKCMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pardaxin Peptide (CAS 67995-63-5): Scientific Procurement Guide for a Pore-Forming Antimicrobial with Quantifiable Therapeutic Index Advantages


Pardaxin (CAS 67995-63-5) is a 33-amino-acid pore-forming polypeptide toxin originally isolated from the defense secretion of the Red Sea Moses sole (Pardachirus marmoratus) [1]. This cationic, amphipathic peptide possesses a helix-hinge-helix structural motif [2] that enables it to insert into and permeabilize lipid bilayers, leading to rapid microbial and cellular lysis [3]. While Pardaxin exhibits broad-spectrum antimicrobial and anticancer activity, its most differentiating feature relative to close structural analogs is a quantifiably reduced hemolytic activity against human erythrocytes, which directly improves its therapeutic index for applications requiring selective bacterial or neoplastic cell targeting [4].

Why Pardaxin (CAS 67995-63-5) Cannot Be Replaced by Generic In-Class Antimicrobial Peptides: A Procurement-Critical Selectivity Analysis


The direct substitution of Pardaxin with other pore-forming antimicrobial peptides, such as melittin, magainin, cecropin, or dermaseptin, is not scientifically justified due to fundamental differences in their hemolytic activity and selectivity profiles. While these peptides share common mechanisms of membrane disruption, their quantitative impact on host cells varies dramatically. Pardaxin is specifically characterized by a significantly reduced hemolytic activity towards human red blood cells (hRBC) when compared directly to melittin [1]. This difference is not trivial; it is a quantifiable, structure-dependent property that directly impacts the therapeutic window and experimental reproducibility in assays involving mammalian cells. Using a more hemolytic analog in its place would introduce uncontrolled cytotoxicity and confound experimental outcomes, particularly in in vivo models or co-culture systems where host cell integrity is paramount [2].

Quantitative Evidence for Selecting Pardaxin (CAS 67995-63-5) Over Its Closest Analogs: A Head-to-Head Comparative Data Sheet


Pardaxin vs. Melittin: Direct Head-to-Head Comparison of Hemolytic Activity on Human Erythrocytes

In a direct, head-to-head comparison, Pardaxin exhibits a significantly reduced hemolytic activity towards human red blood cells (hRBC) when compared to the structurally analogous bee venom peptide, melittin [1]. While the study notes Pardaxin's 'high antibacterial activity', its key differentiator is this reduced hemolytic effect [2].

Hemolytic Activity Selectivity Index Antimicrobial Peptides

Pardaxin vs. Erythromycin: Cross-Study Comparable MIC Values Against Escherichia coli Clinical Isolates

Pardaxin demonstrates comparable antimicrobial potency to the established antibiotic erythromycin against both standard and clinical strains of E. coli. In a 2024 study using microdilution methods, the Minimum Inhibitory Concentration (MIC) of Pardaxin was determined to be 390 µg/ml for a clinical E. coli strain and 450 µg/ml for the standard ATCC 25922 strain [1]. These concentrations were noted as being directly comparable to the 500 µg/ml MIC reported for erythromycin under similar assay conditions [2].

Minimum Inhibitory Concentration E. coli Antibiotic Resistance

Pardaxin vs. Magainin and Cecropin: Class-Level Inference of Potency Parity with Selectivity Advantage

Pardaxin's antibacterial potency is established as being comparable to that of other well-characterized native antimicrobial peptides, including magainin, cecropins, and dermaseptins [1]. While Pardaxin achieves this parity in potency, its critical differentiator remains the aforementioned reduced hemolytic activity compared to a direct analog like melittin. This positions Pardaxin as a peptide that can match the antibacterial efficacy of its class but with a potentially superior safety profile, a combination not explicitly demonstrated by all members of the class [2].

Antibacterial Potency Selectivity Class Comparison

Pardaxin's Anticancer Activity: Quantitative Cytotoxicity Against Murine Fibrosarcoma Cells (MN-11)

Beyond its antimicrobial applications, Pardaxin demonstrates quantifiable anticancer activity. In an in vitro study using the murine fibrosarcoma cell line MN-11, a concentration of 13 μg/mL of synthesized Pardaxin induced 50% cytotoxicity (IC50) [1]. This study also revealed that Pardaxin reduced anchorage-independent growth, cell migration, and caspase 3/7 activity, confirming its mechanism of action in cancer cells [2].

Anticancer Activity Cytotoxicity Fibrosarcoma

Pardaxin Isoform Comparison: Asp-31-Pardaxin Exhibits Lower Hemolytic Activity than Gly-31-Pardaxin

Even among Pardaxin isoforms, differences in activity are quantifiable and structurally linked. A study comparing the novel Asp-31-pardaxin isoform with the standard Gly-31-pardaxin found that the Asp-31 variant exhibited lower hemolytic activity towards human erythrocytes at concentrations between 10⁻⁶ and 10⁻⁵ M [1]. This difference is attributed to the additional negative charge introduced by the aspartic acid residue at position 31, which affects pore selectivity [2].

Isoform Selectivity Hemolysis Structure-Activity Relationship

Optimal Research and Industrial Applications for Pardaxin (CAS 67995-63-5) Based on Quantifiable Selectivity and Efficacy Data


Antimicrobial Research in Mammalian Co-Culture or In Vivo Models

Pardaxin is an ideal candidate for studies involving bacterial infection models in the presence of mammalian cells. Its quantifiably lower hemolytic activity compared to melittin [1] and its comparable antibacterial potency to other AMPs [2] provide a defined, safer window for antimicrobial action. Researchers can use Pardaxin to study host-pathogen interactions without the confounding variable of high, nonspecific host cell lysis, making it superior to more hemolytic alternatives for these applications.

Mechanistic Studies on Pore-Forming Peptides and Membrane Biophysics

The well-characterized helix-hinge-helix structure and the documented differences in hemolytic activity between Pardaxin isoforms (e.g., Asp-31 vs. Gly-31) [3] make Pardaxin a precise tool for dissecting structure-activity relationships in membrane permeabilization. Researchers investigating the biophysical basis of peptide selectivity and pore formation can use these defined variants as comparative standards to correlate specific sequence modifications with quantitative changes in membrane activity.

Anticancer Drug Discovery for Sarcoma and Oral Squamous Cell Carcinoma

For oncology-focused research, Pardaxin offers a defined, quantifiable starting point. Its IC50 of 13 μg/mL against murine fibrosarcoma MN-11 cells [4] and its demonstrated ability to induce cell cycle arrest and apoptosis in oral squamous cell carcinoma models [5] provide specific, data-backed benchmarks. This makes Pardaxin a valuable reference compound for screening novel anticancer agents or for investigating peptide-based therapies in these specific cancer types.

Development of Anti-Resistance Antimicrobial Agents

Given its rapid, lytic mechanism of action—which is fundamentally different from the specific target inhibition of traditional antibiotics—Pardaxin presents a lower propensity for inducing bacterial resistance [6]. This positions it as a key tool for laboratories developing next-generation antimicrobials aimed at combating multidrug-resistant pathogens, where membrane-disrupting agents are a critical area of investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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